molecular formula C10H18O2 B1609293 Pentyl 2-methylisocrotonate CAS No. 7785-63-9

Pentyl 2-methylisocrotonate

Cat. No. B1609293
CAS RN: 7785-63-9
M. Wt: 170.25 g/mol
InChI Key: XJWDRSSGOHXOLQ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-methylisocrotonate is a natural product found in Chamaemelum nobile with data available.

Scientific Research Applications

Antifungal Activity

Pentyl 2-methylisocrotonate, as a derivative of crotonic acid esters, exhibits significant antifungal activity. A study found that various crotonic acid esters demonstrate fungitoxicity against fungi like Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. This suggests potential applications of pentyl 2-methylisocrotonate in developing antifungal treatments or agents (Gershon, Shanks, & Gawiak, 1976).

Metabolic Pathways in Organisms

Pentyl 2-methylisocrotonate is also relevant in understanding metabolic pathways in organisms. Research on Ascaris mitochondria highlighted the formation of compounds like 2-methylcrotonate (similar to pentyl 2-methylisocrotonate) during metabolism. This is crucial for understanding metabolic reactions in organisms and can influence studies in biochemistry and molecular biology (Komuniecki, Komuniecki, & Saz, 1981).

Applications in Biofuel Production

Its isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are studied for potential applications as biofuels. Through metabolic engineering, there is ongoing research to enhance the production efficiency of these isomers, which could have significant implications for sustainable fuel sources (Cann & Liao, 2009).

Chemical Synthesis

Pentyl 2-methylisocrotonate's derivatives have been synthesized and evaluated pharmacologically, highlighting their potential in medical and chemical applications. The synthesis process and the study of their properties could contribute to the development of new drugs or chemical agents (Alajarín et al., 1995).

Industrial and Chemical Processes

Studies on the solubility of organic compounds like 1,4-bis-(n-alkylamino)-9,10-anthraquinones in supercritical carbon dioxide, where n-alkyl includes pentyl, help in understanding the solubility behavior of related compounds. This has implications in industrial processes and could inform the development of new extraction or processing techniques (Kautz, Wagner, & Schneider, 1998).

properties

CAS RN

7785-63-9

Product Name

Pentyl 2-methylisocrotonate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pentyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5-

InChI Key

XJWDRSSGOHXOLQ-UITAMQMPSA-N

Isomeric SMILES

CCCCCOC(=O)/C(=C\C)/C

SMILES

CCCCCOC(=O)C(=CC)C

Canonical SMILES

CCCCCOC(=O)C(=CC)C

Other CAS RN

7785-63-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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